molecular formula C20H14FN3O4S2 B11141009 N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11141009
M. Wt: 443.5 g/mol
InChI Key: NWXBETBZRGAEBQ-UHFFFAOYSA-N
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Description

N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a structurally complex organic compound featuring a central thiazole ring substituted with a thiophen-2-yl group at position 4 and a furan-2-carboxamide moiety at position 3. The molecule is further modified at position 2 of the thiazole core with a 2-fluorophenoxy acetyl group, which introduces fluorine-mediated electronic effects and enhanced binding affinity .

Properties

Molecular Formula

C20H14FN3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-[[2-(2-fluorophenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C20H14FN3O4S2/c21-12-5-1-2-6-13(12)28-11-16(25)22-20-23-17(15-8-4-10-29-15)19(30-20)24-18(26)14-7-3-9-27-14/h1-10H,11H2,(H,24,26)(H,22,23,25)

InChI Key

NWXBETBZRGAEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Alcohols and amines are common products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound disrupts the integrity of the cell membrane and inhibits key enzymes involved in bacterial metabolism, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Structural Features Biological Activity Key Differentiators
Target Compound
This compound
Thiazole core, thiophen-2-yl (C4), furan-2-carboxamide (C5), 2-fluorophenoxy acetyl (C2) Likely dual anticancer and antimicrobial (inferred) Unique combination of thiophene and fluorophenoxy groups enhances target binding and metabolic stability .
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide () Thiadiazole core, fluorophenyl group, cyclohexanecarboxamide Anticancer, anti-inflammatory Replaces thiazole with thiadiazole; lacks furan moiety. Fluorophenyl group improves binding affinity but reduces solubility .
N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide () Benzothiazole, pyridine, fluorophenylsulfonamide Anticancer Sulfonamide group introduces polarity; absence of thiophene reduces lipophilicity .
N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}acetamide () Pyrazole core, furan-2-yl, methoxyethyl Antimicrobial (inferred) Simpler structure lacking thiazole/thiophene; lower molecular weight correlates with reduced bioactivity .
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide () Thiadiazole, isoxazole, fluorophenyl Broad-spectrum activity Dual heterocycles (thiadiazole + isoxazole) enhance scaffold versatility but increase synthetic complexity .
2-Thiophenefentanyl () Thiophene carboxamide, piperidine Analgesic (opioid receptor agonist) Replaces furan with thiophene; demonstrates how sulfur substitution alters pharmacokinetics .

Key Findings from Comparative Analysis:

Role of Fluorinated Groups: The 2-fluorophenoxy acetyl group in the target compound enhances binding affinity to molecular targets (e.g., kinases or microbial enzymes) compared to non-fluorinated analogs, as seen in and .

Thiazole vs. Thiadiazole/Isoxazole : Thiazole-based compounds (e.g., the target) generally exhibit better metabolic stability than thiadiazole derivatives but may sacrifice some reactivity .

Thiophene Substitution : The thiophen-2-yl group at C4 contributes to π-π stacking interactions in biological systems, a feature absent in simpler furan- or phenyl-substituted analogs () .

Mechanistic and Pharmacological Insights

  • Anticancer Potential: The fluorophenoxy and thiophene groups may synergistically inhibit tyrosine kinases or DNA topoisomerases, as seen in structurally related thiazole derivatives () .
  • Antimicrobial Activity : The thiazole-thiophene core could disrupt bacterial cell wall synthesis, analogous to thiazole-based antimicrobials () .
  • Solubility Challenges : Despite its bioactivity, the compound’s high logP (predicted) due to aromatic and fluorinated groups may limit aqueous solubility, a common issue in similar molecules () .

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